molecular formula C20H17NO5S B14235292 N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide CAS No. 213012-57-8

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide

Cat. No.: B14235292
CAS No.: 213012-57-8
M. Wt: 383.4 g/mol
InChI Key: JDRAWZOVTMVGBI-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is notable for its unique structure, which includes a sulfonyl group and a phenoxybenzene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes sulfonation to introduce the sulfonyl group. The final step involves the condensation of the sulfonylated aniline with a phenoxybenzene derivative under controlled conditions, often using a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and eco-friendly solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility .

Scientific Research Applications

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide involves its interaction with specific molecular targets. One known target is histone deacetylase, an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the regulation of gene expression is crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone deacetylases sets it apart from other benzamide derivatives, making it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

213012-57-8

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

N-hydroxy-2-[(4-phenoxyphenyl)sulfonylmethyl]benzamide

InChI

InChI=1S/C20H17NO5S/c22-20(21-23)19-9-5-4-6-15(19)14-27(24,25)18-12-10-17(11-13-18)26-16-7-2-1-3-8-16/h1-13,23H,14H2,(H,21,22)

InChI Key

JDRAWZOVTMVGBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3C(=O)NO

Origin of Product

United States

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